molecular formula C12H13NO4 B2825043 N-(3-(furan-2-yl)-3-hydroxypropyl)furan-2-carboxamide CAS No. 1354534-83-0

N-(3-(furan-2-yl)-3-hydroxypropyl)furan-2-carboxamide

Cat. No. B2825043
CAS RN: 1354534-83-0
M. Wt: 235.239
InChI Key: UVUNKDPYMQKHLX-UHFFFAOYSA-N
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Description

Furan derivatives are compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are widely used in the synthesis of valuable chemicals .


Synthesis Analysis

A method for the synthesis of amide and ester derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been reported . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR .


Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For example, acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : N-(Quinolin-6-yl)furan-2-carboxamide, a related compound, is synthesized through coupling of quinoline-6-amine with furan-2-carbonyl chloride. This process illustrates a method that may be applicable to the synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)furan-2-carboxamide (El’chaninov & Aleksandrov, 2017).
  • Chemical Reactivity : N-(1-Naphthyl)furan-2-carboxamide, another analog, demonstrates chemical reactivity including electrophilic substitution reactions, which might be indicative of the reactivity of this compound (Aleksandrov & El’chaninov, 2017).

Potential Applications in Polymer and Material Science

  • Polymer Industry : Research on furan-2,5-dicarboxylic acid (FDCA), a derivative of furan compounds like this compound, highlights its potential as a platform chemical in the polymer industry for manufacturing materials like polyester, polyamides, and polyurethanes (Jain et al., 2015).
  • Polyesteramides : Furan-based diamines, related to furan-2-carboxamides, have been used to prepare furanic-aliphatic polyesteramides, suggesting similar applications for this compound in creating novel polymer materials (Triki et al., 2018).

Biological and Medicinal Research

  • Antimicrobial Activity : A study on furan-3-carboxamides, which share a structural similarity with this compound, reveals significant in vitro antimicrobial activity, suggesting potential biological applications (Zanatta et al., 2007).
  • Antibacterial Properties : N-(4-bromophenyl)furan-2-carboxamide and its analogs, structurally related to the target compound, have been explored for their antibacterial activities against drug-resistant bacteria, indicating a possible role for this compound in antibacterial research (Siddiqa et al., 2022).

Safety and Hazards

The safety and hazards associated with furan derivatives would depend on the specific compound and its properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions in the field of furan derivatives could include the development of new synthesis methods, exploration of their potential applications, and investigation of their biological activities .

properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-9(10-3-1-7-16-10)5-6-13-12(15)11-4-2-8-17-11/h1-4,7-9,14H,5-6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUNKDPYMQKHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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